4-(5-Iodo-3-methylpyridin-2-yl)morpholine 4-(5-Iodo-3-methylpyridin-2-yl)morpholine
Brand Name: Vulcanchem
CAS No.: 1704064-37-8
VCID: VC2748901
InChI: InChI=1S/C10H13IN2O/c1-8-6-9(11)7-12-10(8)13-2-4-14-5-3-13/h6-7H,2-5H2,1H3
SMILES: CC1=CC(=CN=C1N2CCOCC2)I
Molecular Formula: C10H13IN2O
Molecular Weight: 304.13 g/mol

4-(5-Iodo-3-methylpyridin-2-yl)morpholine

CAS No.: 1704064-37-8

VCID: VC2748901

Molecular Formula: C10H13IN2O

Molecular Weight: 304.13 g/mol

* For research use only. Not for human or veterinary use.

4-(5-Iodo-3-methylpyridin-2-yl)morpholine - 1704064-37-8

Description

4-(5-Iodo-3-methylpyridin-2-yl)morpholine is a heterocyclic compound that combines a morpholine ring with a 5-iodo-3-methylpyridine moiety. This unique structure places it among heterocyclic compounds, which are organic compounds containing at least one atom in a ring structure that is not carbon. The presence of iodine in the pyridine ring enhances its reactivity and potential applications in medicinal chemistry.

Synthesis Methods

The synthesis of 4-(5-Iodo-3-methylpyridin-2-yl)morpholine typically involves palladium-catalyzed cross-coupling techniques. These methods are widely used in organic synthesis to form carbon-carbon bonds and often utilize arylboronic acids and halogenated pyridines as starting materials.

Key Steps in Synthesis:

  • Starting Materials: Arylboronic acids and halogenated pyridines.

  • Catalyst: Palladium-based catalysts.

  • Reaction Conditions: Careful control of temperature, solvent choice, and stoichiometry of reactants.

  • Base: Potassium phosphate or similar bases to facilitate the reaction by deprotonating the boronic acid.

Biological and Medicinal Applications

Derivatives of similar pyridine structures have shown significant biological activity, suggesting potential therapeutic applications. Modifications on these structures can lead to varied biological activities, highlighting their importance in drug design.

Potential Applications:

  • Drug Design: The compound's unique structure makes it a candidate for developing new drugs.

  • Biological Activity: Similar compounds have demonstrated notable biological effects, which could be leveraged for therapeutic purposes.

Research Findings and Future Directions

Research on 4-(5-Iodo-3-methylpyridin-2-yl)morpholine and its analogs is ongoing, with a focus on understanding their molecular interactions and potential applications in medicine. Future studies may explore the compound's role in modulating biological pathways and its potential as a lead compound for drug development.

Current Challenges:

  • Synthetic Complexity: The synthesis requires precise control over reaction conditions.

  • Biological Evaluation: Further studies are needed to fully understand its biological activity and potential therapeutic applications.

CAS No. 1704064-37-8
Product Name 4-(5-Iodo-3-methylpyridin-2-yl)morpholine
Molecular Formula C10H13IN2O
Molecular Weight 304.13 g/mol
IUPAC Name 4-(5-iodo-3-methylpyridin-2-yl)morpholine
Standard InChI InChI=1S/C10H13IN2O/c1-8-6-9(11)7-12-10(8)13-2-4-14-5-3-13/h6-7H,2-5H2,1H3
Standard InChIKey KOXPSUFTAKJXJZ-UHFFFAOYSA-N
SMILES CC1=CC(=CN=C1N2CCOCC2)I
Canonical SMILES CC1=CC(=CN=C1N2CCOCC2)I
PubChem Compound 91758971
Last Modified Aug 16 2023

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